
3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is a chemical compound that features a tetrazole ring attached to a phenyl group, which is further connected to a propoxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with 3-propoxybenzoic acid. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The phenyl tetrazole intermediate can then be reacted with 3-propoxybenzoic acid under esterification conditions, often using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, leading to the formation of nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to interact with biological targets in a similar manner. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.
3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate: Similar structure but with an ethoxy group instead of a propoxy group.
3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. The propoxy group provides a balance between hydrophobic and hydrophilic properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C17H16N4O3 |
|---|---|
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
[3-(tetrazol-1-yl)phenyl] 3-propoxybenzoate |
InChI |
InChI=1S/C17H16N4O3/c1-2-9-23-15-7-3-5-13(10-15)17(22)24-16-8-4-6-14(11-16)21-12-18-19-20-21/h3-8,10-12H,2,9H2,1H3 |
InChI-Schlüssel |
ABWVUXSJEURBBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14981467.png)
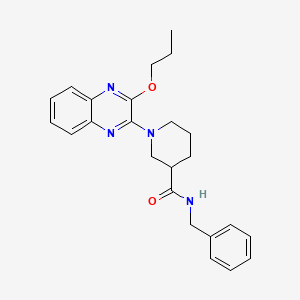
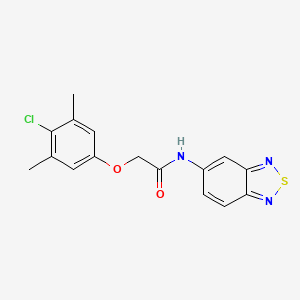
![8-(furan-2-yl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14981477.png)
![Ethyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B14981484.png)
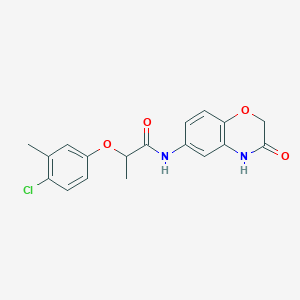
![7-(3,4-dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981493.png)
![1-[7-(4-Chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B14981498.png)
![N-[1H-indol-3-yl(4-methylphenyl)methyl]-N-methylpentanamide](/img/structure/B14981504.png)
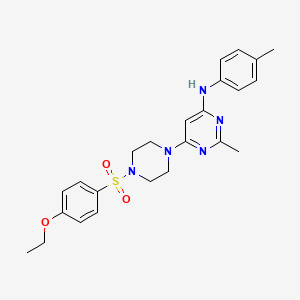
![(4-ethoxyphenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B14981511.png)
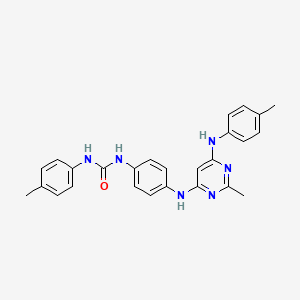
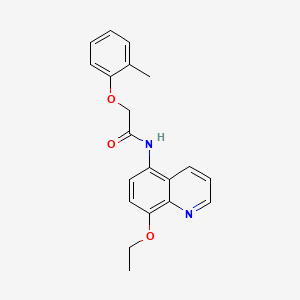
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B14981552.png)
